molecular formula C12H19NO2S B12612566 1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one CAS No. 918287-55-5

1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one

Cat. No.: B12612566
CAS No.: 918287-55-5
M. Wt: 241.35 g/mol
InChI Key: XTTOAWXRERHQLU-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one is a chemical compound with the molecular formula C12H19NO2S and a molecular weight of 241.35 g/mol . This compound is characterized by its unique structure, which includes an oxazolidinone ring and a hex-2-en-1-one moiety. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

The synthesis of 1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one typically involves the following steps:

Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.

Scientific Research Applications

1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in peptidoglycan biosynthesis. Similarly, its anticancer activity may be related to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the oxazolidinone ring, sulfanylidene group, and hex-2-en-1-one moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

918287-55-5

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one

InChI

InChI=1S/C12H19NO2S/c1-4-5-6-7-11(14)13-10(9(2)3)8-15-12(13)16/h6-7,9-10H,4-5,8H2,1-3H3/t10-/m1/s1

InChI Key

XTTOAWXRERHQLU-SNVBAGLBSA-N

Isomeric SMILES

CCCC=CC(=O)N1[C@H](COC1=S)C(C)C

Canonical SMILES

CCCC=CC(=O)N1C(COC1=S)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.